molecular formula C7H9Cl2N3 B572095 N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine CAS No. 1289386-18-0

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine

Cat. No.: B572095
CAS No.: 1289386-18-0
M. Wt: 206.07
InChI Key: XDFFGSSBEGHGIB-UHFFFAOYSA-N
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Description

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a chemical building block for research and development, particularly in medicinal chemistry. The 2,4-dichloropyrimidine core is a versatile scaffold that allows for sequential and regioselective substitution reactions, making it a valuable intermediate for synthesizing more complex molecules . Compounds based on this structure are frequently explored in drug discovery programs. For instance, diaminopyrimidine carboxamide derivatives are investigated as inhibitors of HPK1, a target for immuno-oncology therapies , and other 2,4-pyrimidinediamine compounds have been studied for their role in signal transduction pathways related to immune disorders and cancer . Furthermore, similar piperidine-linked pyrimidine derivatives have demonstrated potent anticancer activity in research settings, highlighting the therapeutic potential of this chemical class . The reactivity of the chlorine atoms at the 2 and 4 positions of the pyrimidine ring enables the construction of diverse compound libraries for biological screening . This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-2-10-3-5-4-11-7(9)12-6(5)8/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFFGSSBEGHGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693759
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-18-0
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

Formylation of 2,4-dichloropyrimidine is achieved via Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and POCl₃. Alternatively, uracil derivatives undergo hydroxymethylation with paraformaldehyde and triethylamine, followed by oxidation to the aldehyde. For instance, treating uracil with paraformaldehyde at 65–70°C for 8–10 hours yields 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, which is subsequently chlorinated.

Reductive Amination with Ethylamine

The aldehyde reacts with ethylamine in methanol or ethanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at room temperature. This method avoids harsh reducing agents and is compatible with sensitive pyrimidine frameworks.

Table 2: Reductive Amination Pathway

StepReagents/ConditionsTemperatureYieldReference
1Paraformaldehyde, triethylamine65–70°C75%
2POCl₃, PCl₅110°C82%
3Ethylamine, NaBH₃CN, MeOHRT70%*

Nucleophilic Substitution of Chloromethyl Intermediate

Preparation of 5-(Chloromethyl)-2,4-dichloropyrimidine

Chlorination of 5-(hydroxymethyl)-2,4-dichloropyrimidine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chloromethyl group. This step demands anhydrous conditions to prevent hydrolysis. For example, refluxing the hydroxymethyl precursor with SOCl₂ in DCM achieves 88% conversion.

Amination with Ethylamine

The chloromethyl derivative undergoes nucleophilic substitution with ethylamine in polar aprotic solvents like acetonitrile or DMF. Adding a base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion. This method is straightforward but may suffer from competing elimination reactions, necessitating precise temperature control.

Table 3: Substitution Pathway Parameters

StepReagents/ConditionsTemperatureYieldReference
1SOCl₂, DCMReflux88%
2Ethylamine, TEA, MeCN50°C65%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Method 1 offers high yields (~80%) but requires hazardous chlorinating agents (POCl₃, PCl₅) and air-sensitive reductants (LiAlH₄).

  • Method 2 is milder and avoids extreme temperatures, but the aldehyde intermediate’s synthesis involves multi-step oxidation.

  • Method 3 is operationally simple but limited by the stability of the chloromethyl precursor.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine-Based Analogs

Compound : N-((6-Chloropyridin-3-yl)methyl)ethanamine (Metabolite D from Ochrobactrum sp. strain DF-1)

  • Core Structure : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
  • Substituents : Single chlorine at position 6 (pyridine) vs. dichloro at positions 2 and 4 (pyrimidine).
  • Metabolite D is a degradation product of nitenpyram, a neonicotinoid insecticide, suggesting pyridine-based amines may act as bioactive intermediates in agrochemical pathways [1].

Table 1 : Comparison of Pyridine vs. Pyrimidine Derivatives

Property N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine N-((6-Chloropyridin-3-yl)methyl)ethanamine
Aromatic System Pyrimidine (2N) Pyridine (1N)
Chlorine Positions 2,4 6
Metabolic Stability* Likely higher Lower (observed as metabolite)
Potential Application Agrochemical intermediates Insecticide degradation

*Inferred from structural features.

NBOMe Series (Phenethylamine Derivatives)

Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe

  • Core Structure : Phenethylamine backbone with methoxybenzyl and halogenated phenyl groups.
  • Key Differences :
    • NBOMe compounds lack heterocyclic rings but share the ethanamine moiety.
    • Substitutions on the phenyl ring (e.g., iodine, bromine) dictate serotonin receptor (5-HT2A) agonism and psychoactive effects, unlike the pyrimidine-based target compound, which may lack CNS activity [2].

Table 2 : Structural and Functional Contrast with NBOMe Series

Property This compound 25I-NBOMe
Core Structure Pyrimidine + ethanamine Phenethylamine + dimethoxyphenyl
Bioactivity Undocumented (likely agrochemical) Serotonin receptor agonist (hallucinogen)
Toxicity Profile Unknown High (neurotoxicity, fatalities reported)

Pyrimidine Sulfonamide Derivatives

Example : (E)-2,4-Dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

  • Core Structure : Dichloropyrimidine with sulfonamide and oxadiazole substituents.
  • The ethanamine group in the target compound may confer greater solubility compared to sulfonamide derivatives [3].

Table 3 : Substituent Effects on Pyrimidine Derivatives

Compound Substituents Potential Application
Target Compound 2,4-Cl; ethanamine Agrochemical synthesis
(E)-2,4-Dichloro-5-(styryl-oxadiazole) 2,4-Cl; sulfonamide; oxadiazole Anticancer agents

Research Implications and Gaps

  • Synthetic Routes : The target compound may be synthesized via nucleophilic substitution or reductive amination, similar to methods for pyrimidine sulfonamides [3].
  • Biological Activity : Dichloropyrimidines are prevalent in kinase inhibitors and herbicides; further studies are needed to elucidate the target compound’s mechanism.
  • Safety Profile : Unlike NBOMe compounds, the pyrimidine scaffold may reduce CNS penetration, minimizing neurotoxicity risks [2].

Biological Activity

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an ethanamine side chain. Its molecular formula is C8_{8}H9_{9}Cl2_{2}N2_{2}, and it has a molecular weight of approximately 202.07 g/mol. The presence of the dichloropyrimidine moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its potential to inhibit the growth of non-small cell lung cancer (NSCLC) cells through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundH1975 (NSCLC)0.300 ± 0.009Apoptosis induction
Control (TAE226)H1975 (NSCLC)0.0034 ± 0.0005EGFR inhibition

Data represents means ± SD from independent experiments.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against Mycobacterium tuberculosis and various ESKAPE pathogens. Its efficacy varies across different bacterial strains, indicating selective antibacterial activity.

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
M. tuberculosis0.1 µg/mL
S. aureus0.5 µg/mL
E. coli>1 µg/mL

Case Studies

  • Cancer Research : A study investigated the effects of this compound on H1975 cells using flow cytometry and apoptosis assays. Results indicated a significant increase in apoptotic cells when treated with the compound compared to controls, highlighting its potential as an anticancer agent .
  • Antimicrobial Screening : In another study focusing on tuberculosis treatment, this compound was part of a series of compounds screened for their ability to inhibit M. tuberculosis. The compound showed promising results in inhibiting bacterial growth at low concentrations .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential as pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What analytical workflows validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodology :
  • LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 218 → fragment ions).
  • Sample Preparation : Employ SPE cartridges for matrix cleanup.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), LOD/LOQ, and recovery rates .

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